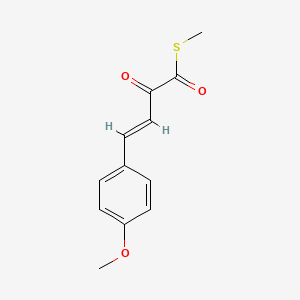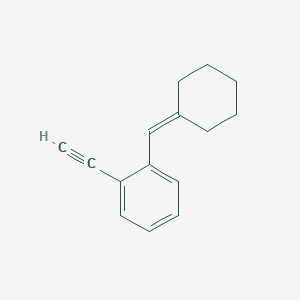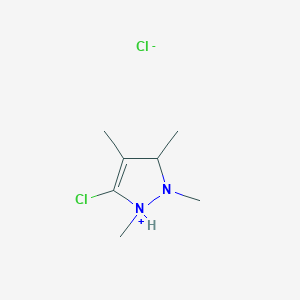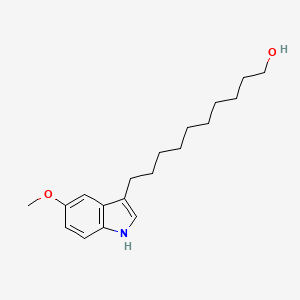
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- is a chemical compound with the molecular formula C₁₀H₇N₃O₂ It is characterized by the presence of a benzonitrile group attached to a pyrazolidinyl ring with two keto groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction typically requires a phase transfer catalyst such as tetrabutylammonium bromide and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 135°C, for approximately 4.5 hours, yielding benzonitrile with a high efficiency .
Industrial Production Methods
Industrial production methods for benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- often involve the use of green chemistry principles. For instance, the use of ionic liquids as recycling agents has been explored to minimize environmental impact. In this method, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt is used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .
化学反応の分析
Types of Reactions
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex molecules.
科学的研究の応用
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
作用機序
The mechanism of action of benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the nitrile and pyrazolidinyl groups allows it to form strong interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds to benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- include:
- 3,5-di(1H-1,2,4-triazol-1-yl)benzonitrile
- 5-(3,5-di(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole
Uniqueness
What sets benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- apart from these similar compounds is its unique combination of the benzonitrile and pyrazolidinyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
820238-58-2 |
|---|---|
分子式 |
C10H7N3O2 |
分子量 |
201.18 g/mol |
IUPAC名 |
4-(3,5-dioxopyrazolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3O2/c11-6-7-1-3-8(4-2-7)13-10(15)5-9(14)12-13/h1-4H,5H2,(H,12,14) |
InChIキー |
QINHGXJVMVHYAT-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NN(C1=O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)



![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)

![Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B12524880.png)
![Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate](/img/structure/B12524881.png)

methyl}pyridine](/img/structure/B12524895.png)

![Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12524900.png)

